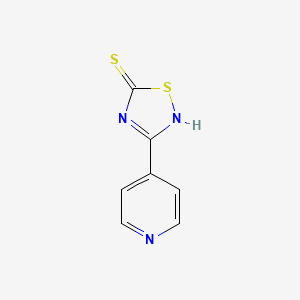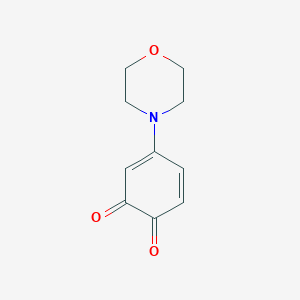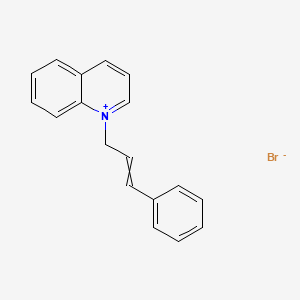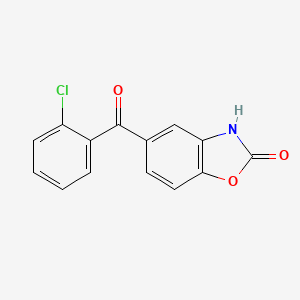
3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol is a heterocyclic compound that features a thiadiazole ring fused with a pyridyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridylthiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The pyridyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, enzymes, and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, apoptosis, and signal transduction pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridyl-1,2,4-triazole: Similar structure but with a triazole ring instead of a thiadiazole ring.
4-Pyridyl-1,3,4-oxadiazole: Contains an oxadiazole ring, offering different chemical properties.
4-Pyridyl-1,2,4-triazole-5-thiol: Similar thiol functionality but with a triazole ring.
Uniqueness
3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol is unique due to its thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
156122-19-9 |
|---|---|
Molekularformel |
C7H5N3S2 |
Molekulargewicht |
195.3 g/mol |
IUPAC-Name |
3-pyridin-4-yl-2H-1,2,4-thiadiazole-5-thione |
InChI |
InChI=1S/C7H5N3S2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,11) |
InChI-Schlüssel |
BETKWXPWNCGYLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC(=S)SN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)




![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)




